molecular formula C15H16N2O B12127045 N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline

Cat. No.: B12127045
M. Wt: 240.30 g/mol
InChI Key: ZNBFFDGZGHFAOU-ONEGZZNKSA-N
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Description

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline: is an organic compound that features a pyridine ring substituted with a dimethylamino group and an ethenyl linkage to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-dimethylaminopyridine N-oxide and 4-dimethylaminobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or aniline rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers explore its effects on various biological targets to identify potential therapeutic applications.

Industry: In industrial applications, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activities. The exact pathways and targets depend on the specific context of its use, whether in chemical reactions, biological studies, or medicinal applications.

Comparison with Similar Compounds

  • N,N-dimethyl-4-[2-(1-oxidopyridin-1-ium-2-yl)ethenyl]aniline
  • 4-dimethylaminopyridine N-oxide
  • 4-dimethylaminobenzaldehyde

Comparison:

  • N,N-dimethyl-4-[2-(1-oxidopyridin-1-ium-2-yl)ethenyl]aniline: This compound is structurally similar but differs in the position of the oxidopyridin-1-ium group. This positional difference can affect its reactivity and interactions with other molecules.
  • 4-dimethylaminopyridine N-oxide: This compound shares the pyridine N-oxide moiety but lacks the ethenyl linkage to the aniline group. It is commonly used as a catalyst in organic synthesis.
  • 4-dimethylaminobenzaldehyde: This compound contains the dimethylamino group and an aldehyde functional group, making it a useful intermediate in various chemical reactions.

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline

InChI

InChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+

InChI Key

ZNBFFDGZGHFAOU-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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